molecular formula C13H19NO2 B4522763 n-(1-(2-Methoxyphenyl)ethyl)isobutyramide

n-(1-(2-Methoxyphenyl)ethyl)isobutyramide

Cat. No.: B4522763
M. Wt: 221.29 g/mol
InChI Key: WVOTZMNWSORPEZ-UHFFFAOYSA-N
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Description

n-(1-(2-Methoxyphenyl)ethyl)isobutyramide: is an organic compound with the molecular formula C13H19NO2 It is characterized by the presence of a methoxyphenyl group attached to an ethyl chain, which is further connected to an isobutyramide moiety

Scientific Research Applications

Chemistry: n-(1-(2-Methoxyphenyl)ethyl)isobutyramide is used as an intermediate in the synthesis of various organic compounds

Biology: In biological research, this compound is used to study the effects of methoxyphenyl derivatives on cellular processes. It can be used as a model compound to investigate the interactions between small molecules and biological macromolecules.

Medicine: this compound has potential applications in medicinal chemistry. It can be used as a lead compound for the development of new drugs targeting specific biological pathways. Its amide moiety allows for the formation of hydrogen bonds with biological targets, enhancing its binding affinity and specificity.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in the formulation of coatings, adhesives, and other advanced materials.

Safety and Hazards

The safety and hazards associated with “N-[1-(2-methoxyphenyl)ethyl]-2-methylpropanamide” would depend on its specific properties. It’s important to handle all chemicals with appropriate safety measures .

Future Directions

The future directions for research on “N-[1-(2-methoxyphenyl)ethyl]-2-methylpropanamide” would depend on its potential applications. For instance, if it has pharmaceutical applications, future research might focus on improving its efficacy or reducing side effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(1-(2-Methoxyphenyl)ethyl)isobutyramide typically involves the reaction of 2-methoxyphenylacetic acid with isobutyryl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with the amine to form the final amide product. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger quantities of the starting materials and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: n-(1-(2-Methoxyphenyl)ethyl)isobutyramide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of a phenol derivative.

    Reduction: The amide group can be reduced to form an amine, which can further undergo alkylation or acylation reactions.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium iodide (NaI) in acetone or other polar aprotic solvents.

Major Products:

    Oxidation: Formation of phenol derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of n-(1-(2-Methoxyphenyl)ethyl)isobutyramide involves its interaction with specific molecular targets in biological systems. The methoxyphenyl group can interact with hydrophobic pockets in proteins, while the amide moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

    n-(1-(2-Hydroxyphenyl)ethyl)isobutyramide: Similar structure but with a hydroxyl group instead of a methoxy group.

    n-(1-(2-Methylphenyl)ethyl)isobutyramide: Similar structure but with a methyl group instead of a methoxy group.

    n-(1-(2-Chlorophenyl)ethyl)isobutyramide: Similar structure but with a chlorine atom instead of a methoxy group.

Uniqueness: n-(1-(2-Methoxyphenyl)ethyl)isobutyramide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological targets. Additionally, the methoxy group can participate in hydrogen bonding and other non-covalent interactions, further modulating the compound’s activity.

Properties

IUPAC Name

N-[1-(2-methoxyphenyl)ethyl]-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-9(2)13(15)14-10(3)11-7-5-6-8-12(11)16-4/h5-10H,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVOTZMNWSORPEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC(C)C1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.